



Application Notes: Detection of AIMP2-DX2 via Western Blot

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These application notes provide a detailed protocol for the detection of the AIMP2-DX2 protein, an oncogenic splice variant of the aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2), using Western Blot analysis. AIMP2-DX2 is notably expressed in various cancer types, particularly lung cancer, and its detection is crucial for research into cancer diagnostics and therapeutics.[1][2]

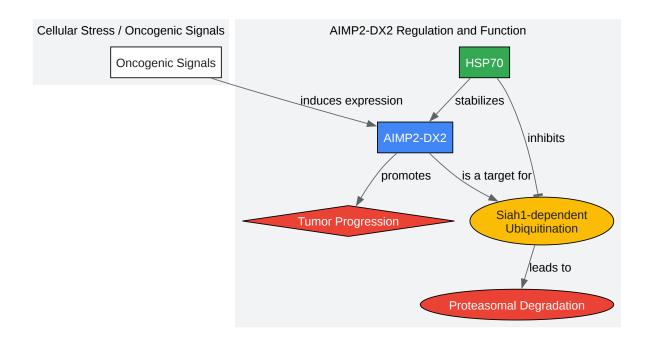
Introduction

AIMP2-DX2 is a splice variant of AIMP2 that lacks exon 2.[1][3] This variant has been identified as an oncogenic factor, contributing to tumor progression.[1][4] In contrast to the tumor-suppressive functions of the full-length AIMP2 protein, AIMP2-DX2 exhibits oncogenic activity. [1] Its interaction with heat-shock protein 70 (HSP70) has been shown to block its ubiquitination and subsequent degradation, leading to its accumulation in cancer cells and promoting cell transformation and cancer progression.[4] Therefore, the specific detection of AIMP2-DX2 is a valuable tool for cancer research.

Signaling Pathway of AIMP2-DX2

AIMP2-DX2 plays a significant role in oncogenesis by interfering with the tumor suppressor functions of wild-type AIMP2 and through its interaction with other cellular proteins like HSP70. The following diagram illustrates a simplified signaling pathway involving AIMP2-DX2.





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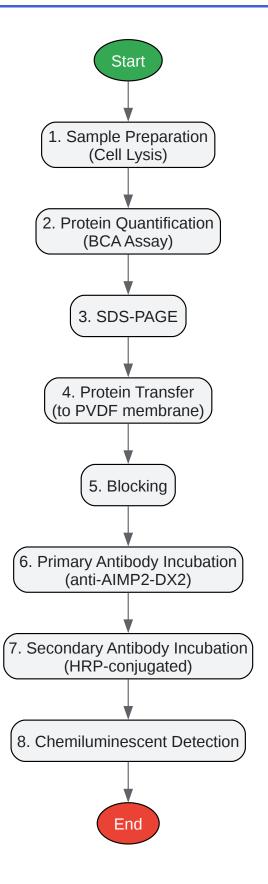
Caption: A diagram of the AIMP2-DX2 signaling pathway.

Western Blot Protocol for AIMP2-DX2 Detection

This protocol outlines the steps for detecting AIMP2-DX2 in cell lysates.

Experimental Workflow





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Caption: A workflow diagram for the AIMP2-DX2 Western Blot protocol.



Reagents and Buffers

Reagent/Buffer	Composition	
RIPA Lysis Buffer	50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail	
2X Laemmli Buffer	4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol	
1X Running Buffer	25 mM Tris, 192 mM glycine, 0.1% SDS	
1X Transfer Buffer	25 mM Tris, 192 mM glycine, 20% methanol	
TBST (Tris-Buffered Saline with Tween 20)	20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20	
Blocking Buffer	5% non-fat dry milk or 5% BSA in TBST	
Primary Antibody	Anti-AIMP2-DX2 antibody (e.g., clone H5)	
Secondary Antibody	HRP-conjugated anti-rabbit or anti-mouse IgG	
ECL Substrate	Chemiluminescent HRP substrate	

Protocol Steps

- Sample Preparation:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer containing protease inhibitors on ice for 30 minutes.
 - Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[5]
 - Collect the supernatant containing the protein extract.[5]
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA protein assay kit.



• SDS-PAGE:

- Mix 20-30 μg of protein with an equal volume of 2X Laemmli buffer.[3][5]
- Denature the samples by boiling at 95-100°C for 5 minutes.
- Load the samples onto a 12% SDS-polyacrylamide gel.[3]
- Run the gel in 1X running buffer until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
- · Blocking:
 - Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Incubate the membrane with the primary anti-AIMP2-DX2 antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[7]
 - Incubation can be performed for 2 hours at room temperature or overnight at 4°C with gentle rocking.[5][7]
- · Washing:
 - Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[6][7]
- Secondary Antibody Incubation:
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[5][6]



- · Final Washes:
 - Wash the membrane three times for 10 minutes each with TBST.[6][7]
- Detection:
 - Incubate the membrane with an ECL chemiluminescent substrate for 1-5 minutes.[6]
 - Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.[6][7]

Quantitative Data Summary

Parameter	Recommended Range/Value	Notes
Protein Loading Amount	20-50 μg per lane	Can be optimized based on AIMP2-DX2 expression levels in the sample.[3][5]
SDS-PAGE Gel Percentage	12%	Appropriate for the expected molecular weight of AIMP2-DX2.[3]
Primary Antibody Dilution	1:500 - 1:2000	Should be optimized for the specific antibody used. A 1:1000 dilution is a good starting point.[7]
Secondary Antibody Dilution	1:2000 - 1:10000	Dependent on the specific antibody and detection system.
Blocking Time	1 hour	At room temperature.
Primary Antibody Incubation	2 hours at RT or overnight at 4°C	Overnight incubation at 4°C may increase signal and reduce background.[5]

Note: The information provided is based on published research and general western blot protocols. It is recommended to optimize the protocol for your specific experimental conditions



and reagents. The existence of a specific commercial product named "**BC-Dxi-843**" could not be verified in the public domain; this protocol is a general guide for the detection of AIMP2-DX2.

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